molecular formula C21H30O3 B13855111 (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol

(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol

Cat. No.: B13855111
M. Wt: 330.5 g/mol
InChI Key: BDVVNPOGDNWUOI-UHFFFAOYSA-N
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Description

(17-Methoxy-12-methyl-8-oxapentacyclo[142101,1304,12This compound is known for its potential neuromodulatory, antioxidative, anti-inflammatory, anticancer, and chemopreventive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol involves several steps, including the reaction of specific diterpene precursors under controlled conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale extraction from coffee beans, followed by purification processes to isolate the compound in high purity. Techniques such as chromatography and crystallization are commonly used to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities, making them valuable for further research.

Scientific Research Applications

(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpene chemistry and reaction mechanisms.

    Biology: Investigated for its potential neuromodulatory and antioxidative effects.

    Medicine: Explored for its anti-inflammatory, anticancer, and chemopreventive properties.

    Industry: Utilized in the development of health supplements and functional foods due to its beneficial biological activities.

Mechanism of Action

The mechanism of action of (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. These effects are mediated through its interaction with specific enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

    Cafestol: A parent compound found in coffee beans with similar biological activities.

    Kahweol: Another diterpene found in coffee with antioxidative and anti-inflammatory properties.

    Diterpene Derivatives: Various synthetic and natural diterpene derivatives with similar structures and activities.

Uniqueness

(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol is unique due to its specific methoxy and methyl substitutions, which enhance its biological activities compared to its parent compounds. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol

InChI

InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3

InChI Key

BDVVNPOGDNWUOI-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3

Origin of Product

United States

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